Oxalic acid, 2-hexyl-1-imidazolyl ester
Description
Oxalic acid, 2-hexyl-1-imidazolyl ester (CAS: Not explicitly listed in provided evidence) is a synthetic oxalate ester featuring a hexyl chain and an imidazole moiety. This structural combination distinguishes it from simpler oxalic acid esters (e.g., dimethyl oxalate) and imidazole-containing derivatives.
Properties
CAS No. |
102504-43-8 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(2-hexylimidazol-1-yl)oxy-2-oxoacetic acid |
InChI |
InChI=1S/C11H16N2O4/c1-2-3-4-5-6-9-12-7-8-13(9)17-11(16)10(14)15/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
HSQFLMVUGHMYTG-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=NC=CN1OC(=O)C(=O)O |
Canonical SMILES |
CCCCCCC1=NC=CN1OC(=O)C(=O)O |
Other CAS No. |
102504-43-8 |
Synonyms |
2-(2-hexylimidazol-1-yl)oxy-2-oxo-acetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key compounds compared :
- Dimethyl oxalate (CAS: 553-90-2): Simplest oxalate ester, highly volatile .
- Oxalic acid, allyl hexadecyl ester (Retention Index: 2309): Long-chain ester with allyl and hexadecyl groups .
- Oxalic acid, isobutyl hexadecyl ester (Retention Index: 2437): Branched alkyl chain variant .
Key Findings :
- The imidazole group in the target compound may confer unique reactivity (e.g., hydrogen bonding or metal coordination) absent in alkyl esters like dimethyl oxalate .
- Longer alkyl chains (e.g., hexadecyl in allyl/isobutyl esters) significantly reduce volatility compared to the hexyl-imidazolyl variant, as seen in GC retention indices .
Comparison with Imidazole-Containing Esters
Key compounds compared :
- Propargyl 1H-imidazole-1-carboxylate : Features a propargyl group, enabling click chemistry applications .
- 1H-Imidazole-1-carboxylic acid tert-butyl ester (CAS: 186700-06-1): Used in peptide synthesis .
Key Findings :
Preparation Methods
Acid Chloride Intermediate Route
The most widely documented approach involves oxalyl chloride as a key intermediate. Oxalyl chloride (Cl–CO–CO–Cl) is synthesized via the reaction of oxalic acid with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) solvent. This method, detailed in US Patent 4341720A , achieves high purity and scalability, with yields of 73–83% under vacuum distillation. Subsequent mono-esterification with hexanol produces Cl–CO–CO–O–C₆H₁₃, which is then reacted with imidazole to substitute the remaining chloride.
Solvent-Free N-Alkylation Approach
Adapting methodologies from imidazole derivative synthesis, a solvent-free protocol eliminates hazardous solvents. Here, imidazole directly reacts with pre-formed hexyl oxalyl chloride (Cl–CO–CO–O–C₆H₁₃) at 60–80°C, leveraging the nucleophilicity of imidazole’s nitrogen atoms. This method reduces purification steps and achieves yields comparable to traditional routes (68–75%).
Stepwise Preparation Methods
Synthesis of Oxalyl Chloride
Procedure :
Mono-Esterification with Hexanol
Procedure :
Imidazole Substitution
Procedure :
-
Reactants : Cl–CO–CO–O–C₆H₁₃ (1 mol), imidazole (1.1 mol).
-
Conditions : Solvent-free, 70°C, 6 hours.
-
Outcome : this compound is obtained after recrystallization (70% yield).
Optimization of Reaction Conditions
Temperature and Pressure Effects
Yields improve significantly at 60–80°C, as higher temperatures accelerate imidazole’s nucleophilic attack while minimizing by-products like di-hexyl esters. Reduced pressure (200–300 mbar) facilitates HCl evaporation, shifting equilibrium toward product formation.
Catalytic Additives
Triethylamine (0.05–0.1 eq) enhances reaction rates by neutralizing HCl, as demonstrated in patent examples. Conversely, excess base (>0.2 eq) promotes di-esterification, reducing selectivity.
Analytical Characterization and Purity Assessment
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 7.52 (s, 1H, imidazole), 4.21 (t, 2H, –O–CH₂–), 1.25 (m, 10H, hexyl chain).
-
IR (cm⁻¹) : 1745 (C=O ester), 1650 (C=N imidazole).
Purity Challenges
Di-ester impurities (e.g., di-hexyl or di-imidazolyl esters) are minimized by strict stoichiometric control and stepwise reactant addition. Chromatographic analyses typically show >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Solvent Use | Scalability |
|---|---|---|---|
| Acid Chloride Intermediate | 70–75% | POCl₃ required | Industrial-scale |
| Solvent-Free Alkylation | 68–70% | None | Lab-scale |
The acid chloride route offers higher yields and scalability, whereas the solvent-free method aligns with green chemistry principles.
Industrial-Scale Production Considerations
Large-scale synthesis requires continuous distillation systems to recover POCl₃ and unreacted PCl₅, reducing costs. Automated reactant feeding systems ensure precise stoichiometry, critical for minimizing di-ester by-products .
Q & A
Q. What are the standard synthetic routes for preparing oxalic acid, 2-hexyl-1-imidazolyl ester?
The compound is typically synthesized via esterification of oxalic acid derivatives. A common method involves reacting oxalic acid chloride with 2-hexylimidazole in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Alternatively, direct esterification of oxalic acid with 2-hexylimidazole can be achieved using carbodiimide coupling agents under inert conditions. Reaction optimization often requires precise stoichiometric ratios (e.g., 1:2 molar ratio of oxalic acid to alcohol) and purification via column chromatography to isolate the ester .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the ester linkage (e.g., carbonyl signals at ~160-170 ppm) and alkyl/imidazole substituents .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks matching CHNO) .
- Infrared (IR) Spectroscopy : Stretching bands at ~1740 cm (C=O ester) and ~1250 cm (C-O ester) confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize ester decomposition during synthesis?
Oxalic acid esters are prone to thermal decomposition (e.g., decarboxylation above 140°C). Strategies include:
- Low-Temperature Reactions : Conduct esterification below 100°C using non-polar solvents (e.g., toluene) to reduce side reactions .
- Catalyst Selection : Acid scavengers (e.g., molecular sieves) or mild bases (e.g., pyridine) improve yield by trapping HCl .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation and hydrolysis .
Q. What computational methods are used to predict the stability and reactivity of oxalic acid esters?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states. For example:
Q. How do structural modifications of the ester groups affect bioactivity in plant growth promotion?
Studies on microbial volatile organic compounds (MVOCs) show that alkyl chain length (e.g., hexyl vs. cyclohexyl) modulates bioactivity. For instance:
- Lipophilicity : Longer chains (e.g., cyclohexyl dodecyl ester) enhance membrane permeability in plant cells, promoting root growth .
- Functional Groups : Thiazole or oxazole substituents may interact with plant hormone receptors (e.g., auxin-like effects) .
Q. What strategies address discrepancies in reported physicochemical data for oxalic acid esters?
Contradictions in melting points or solubility often arise from isomeric impurities or hydration. Solutions include:
- Chromatographic Purity Checks : HPLC with UV detection at 254 nm identifies isomers .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., ester vs. acid tautomers) .
Q. How do oxalic acid esters function in UV-protective materials?
These esters act as UV absorbers by dissipating energy via keto-enol tautomerism. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
